molecular formula C19H16ClN3O B13360472 N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine

N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B13360472
M. Wt: 337.8 g/mol
InChI Key: BNZJERMPJUOKHO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Properties

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H16ClN3O/c1-12-6-9-17-22-18(16-8-7-13(2)24-16)19(23(17)11-12)21-15-5-3-4-14(20)10-15/h3-11,21H,1-2H3

InChI Key

BNZJERMPJUOKHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC(=CC=C3)Cl)C4=CC=C(O4)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods often utilize environmentally benign solvents and catalyst-free conditions to enhance the efficiency and sustainability of the synthesis process. For example, a solvent- and catalyst-free synthesis under microwave irradiation has been reported to produce imidazo[1,2-a]pyridines efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while nucleophilic substitution can introduce various functional groups at the 3-position .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3-chlorophenyl and 5-methyl-2-furyl groups enhances its potential as a bioactive molecule with diverse applications .

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